molecular formula C25H30N4O B2591361 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine CAS No. 1251690-98-8

7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine

Cat. No.: B2591361
CAS No.: 1251690-98-8
M. Wt: 402.542
InChI Key: IBWSUHZBYHJPED-UHFFFAOYSA-N
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Description

7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine is a complex organic compound with a unique structure that includes a naphthyridine core, a piperidine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine typically involves multi-step organic synthesis. The process begins with the preparation of the naphthyridine core, followed by the introduction of the piperidine ring and other substituents. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of carbon-carbon and carbon-nitrogen bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine: shares similarities with other naphthyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(2-methylpiperidin-1-yl)-[7-methyl-4-(3-propan-2-ylanilino)-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O/c1-16(2)19-9-7-10-20(14-19)28-23-21-12-11-17(3)27-24(21)26-15-22(23)25(30)29-13-6-5-8-18(29)4/h7,9-12,14-16,18H,5-6,8,13H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWSUHZBYHJPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(C)C)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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